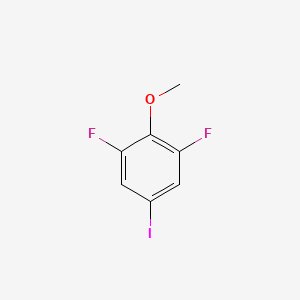

2,6-Difluoro-4-iodoanisole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-5-iodo-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2IO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBVKAYYQNPEGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382464 | |

| Record name | 2,6-Difluoro-4-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-68-1 | |

| Record name | 1,3-Difluoro-5-iodo-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Difluoro-4-iodoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 886762-68-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2,6-Difluoro-4-iodoanisole: A Trifunctional Building Block for Advanced Synthesis

Abstract

2,6-Difluoro-4-iodoanisole is a polyhalogenated aromatic compound that has emerged as a highly versatile and strategic building block in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique trifunctional nature, characterized by two chemically robust fluorine atoms and a highly reactive iodine atom on an anisole scaffold, allows for selective, sequential, and diverse chemical modifications. This guide provides an in-depth technical overview of its core properties, synthesis, and reactivity. We will explore the causality behind its selective functionalization in cross-coupling reactions and highlight its proven applications in the development of complex molecular architectures, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Compound Identification and Core Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 886762-68-1 .[1] Its structure presents a unique combination of functional groups that dictate its physical characteristics and chemical behavior.

The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 886762-68-1 | [1] |

| IUPAC Name | 1,3-Difluoro-5-iodo-2-methoxybenzene | [1] |

| Molecular Formula | C₇H₅F₂IO | [1] |

| Molecular Weight | 270.02 g/mol | [1] |

| Physical Form | Solid | [1] |

| Appearance | Off-white to brown crystalline powder | Vendor Data |

| Melting Point | Data not consistently available in literature. | |

| Boiling Point | Data not consistently available in literature. |

Note: Experimental melting and boiling points are not widely published. Researchers should rely on empirical data from their specific batch or supplier certificate of analysis.

Strategic Synthesis: Electrophilic Iodination

The most logical and common pathway to this compound is through the electrophilic aromatic substitution (iodination) of its precursor, 2,6-difluoroanisole. The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the fluorine atoms are ortho-, para-directing but deactivating. The steric hindrance at the ortho positions (flanked by fluorine and methoxy groups) strongly favors substitution at the para position (C4).

The core challenge in iodination, compared to bromination or chlorination, is the lower electrophilicity of molecular iodine (I₂).[2] Therefore, an activating or oxidizing agent is typically required to generate a more potent electrophilic iodine species, such as I⁺.[2][3]

Caption: General workflow for the synthesis of this compound.

Exemplary Protocol: Iodination using N-Iodosuccinimide (NIS)

-

Dissolution: Dissolve 2,6-difluoroanisole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.0-1.2 eq) to the solution. For less reactive substrates, a catalytic amount of a strong acid, like trifluoroacetic acid (TFA), can be added to increase the electrophilicity of the iodine.

-

Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Causality: The choice of NIS provides a mild and effective source of electrophilic iodine. The regioselectivity is sterically and electronically controlled, ensuring the iodine is installed at the desired C4 position.

The Chemistry of Selectivity: Reactivity and Applications

The synthetic utility of this compound stems from the differential reactivity of its three halogen substituents. This is the cornerstone of its application as a trifunctional building block.

The Hierarchy of Reactivity: In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck), the reactivity of aryl halides is dictated by the carbon-halogen bond dissociation energy. The order of reactivity is:

C-I > C-Br > C-Cl >> C-F

The C-I bond is the longest and weakest, making it highly susceptible to oxidative addition by a metal catalyst (typically palladium or copper).[4] Conversely, the C-F bond is one of the strongest single bonds in organic chemistry and is generally inert to these conditions. This vast difference in reactivity allows for highly selective functionalization at the C4 position without disturbing the fluorine atoms at C2 and C6.

Caption: Selective functionalization workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Polyhalogenated compounds are foundational in modern drug design.[5][6] Fluorine, in particular, is a prized substituent for its ability to modulate metabolic stability, lipophilicity, and binding affinity.[7]

-

Scaffold for Kinase Inhibitors: The 2,6-disubstituted aromatic motif is prevalent in many kinase inhibitors, which often target the ATP-binding site of enzymes implicated in cancer and other diseases. This compound provides an ideal starting point. The iodine can be replaced with a larger aromatic or heteroaromatic group via a Suzuki coupling to serve as a "hinge-binding" moiety, while the fluorine atoms can engage in favorable interactions or be used to fine-tune the molecule's electronic properties.

-

Bioisosteric Replacement: The difluoroanisole group can act as a bioisostere for other chemical groups, helping to improve pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) of a lead compound.

-

Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule can be used in screening campaigns. Its well-defined reactivity allows for rapid and predictable elaboration of initial "hits" into more potent and drug-like molecules.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Signal Word: Warning.[1]

-

Pictogram: GHS07 (Exclamation Mark).[1]

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.

-

Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place, tightly sealed, and away from incompatible substances. The compound is a solid at room temperature.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its value lies in the predictable and selective reactivity of the C-I bond, which allows for the introduction of molecular complexity while preserving the beneficial properties conferred by the difluorinated ring. For researchers in drug discovery and materials science, mastering the use of this trifunctional building block opens a direct and efficient pathway to novel and highly functionalized aromatic compounds.

References

-

Reddit. (2015). Why are aryl flourides more reactive than aryl iodides?. r/askscience. Available at: [Link]

-

Sladojevich, F., et al. (n.d.). Copper Mediated Fluorination of Aryl Iodides. PMC - NIH. Available at: [Link]

-

Hanamoto, T., et al. (n.d.). Fluoride Ion-Assisted Cross-Coupling Reactions of (a-Fluorovinyl)diphenyl-methylsilane with Aryl Iodides Catalyzed by Pd(0)/Cu(I). Thieme Connect. Available at: [Link]

-

PubChem. (n.d.). 2,6-Difluoro-4-iodoaniline | C6H4F2IN | CID 278943. Available at: [Link]

-

ResearchGate. (n.d.). aryl fluoride cross‐coupling. Available at: [Link]

-

Supporting Information. (n.d.). Divergent Synthesis of Difluoromethylated Indole-3-carbinols and Bisindolylmethanes. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Available at: [Link]

-

Science.gov. (n.d.). polyhalogenated aromatic compounds: Topics. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). is added from a pressure-equalizing addition funnel. Available at: [Link]

-

ACS Publications. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Available at: [Link]

-

Walsh Medical Media. (2023). Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic halogenation. Available at: [Link]

-

PubMed Central. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 4-iodoanisole. Available at: [Link]

-

PubChem. (n.d.). 4-Iodoanisole | C7H7IO | CID 69676. Available at: [Link]

-

PubChem. (n.d.). o-Iodoanisole | C7H7IO | CID 68257. Available at: [Link]

-

Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.2: Other Aromatic Substitutions. Available at: [Link]

-

MDPI. (n.d.). Toxics | Special Issue : Polyhalogenated Aromatic Hydrocarbons. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of p-Iodoanisole (CAS 696-62-8). Available at: [Link]

-

NIH. (2021). Selective C–H Iodination of (Hetero)arenes. PMC. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. polyhalogenated aromatic compounds: Topics by Science.gov [science.gov]

- 6. mdpi.com [mdpi.com]

- 7. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,6-Difluoro-4-iodoanisole: A Key Building Block for Advanced Synthesis

This guide provides a comprehensive technical overview of 2,6-Difluoro-4-iodoanisole, a strategically functionalized aromatic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, a robust synthesis protocol, and its critical applications as a versatile intermediate in the construction of complex molecular architectures.

Compound Identification and Molecular Structure

The precise arrangement of substituents on the anisole core imparts unique reactivity and conformational properties to this molecule, making it a valuable tool in synthetic chemistry.

-

IUPAC Name : 1,3-Difluoro-5-iodo-2-methoxybenzene[1]

-

Common Name : this compound

-

CAS Number : 886762-68-1[1]

-

Molecular Formula : C₇H₅F₂IO[2]

Molecular Structure:

The structure consists of a benzene ring substituted with two fluorine atoms ortho to a methoxy group and an iodine atom para to the methoxy group. This substitution pattern is key to its utility. The electron-withdrawing fluorine atoms modulate the electron density of the ring, while the methoxy group is a strong ortho-, para-director for electrophilic substitution. The iodine atom, located at the 4-position, serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively published. The properties below are compiled from supplier data and estimations based on analogous structures, such as 4-iodoanisole. This data should be used as a guide and confirmed experimentally.

| Property | Value | Source / Note |

| Molecular Weight | 270.02 g/mol | [2] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | Not specified. (For comparison, 4-iodoanisole: 50-53 °C) | [3][4] |

| Boiling Point | Not specified. (For comparison, 4-iodoanisole: 237 °C) | [3][5] |

| Solubility | Expected to be soluble in common organic solvents (DCM, Ether, EtOAc). Insoluble in water. | Based on general properties of aryl halides. |

| Purity | Typically >95% | Commercial supplier specification. |

Synthesis Protocol: Electrophilic Iodination

This compound is most logically synthesized via electrophilic aromatic substitution on the readily available precursor, 2,6-difluoroanisole. The methoxy group is a powerful activating group and directs electrophiles to the para position. The ortho positions are already occupied by fluorine, making the para-iodination highly regioselective.

Causality in Experimental Design:

-

Reagent Choice : Iodine monochloride (ICl) is chosen as the iodinating agent. It is more electrophilic and reactive than molecular iodine (I₂), enabling the reaction to proceed under mild conditions without a strong Lewis acid catalyst, which could lead to side reactions.

-

Solvent : Dichloromethane (DCM) is an excellent choice as it is relatively inert, effectively dissolves the starting material and reagent, and is easily removed during workup.

-

Temperature : The reaction is initiated at 0 °C to control the initial rate of this exothermic reaction, preventing potential side reactions. Allowing the reaction to warm to room temperature ensures it proceeds to completion.

-

Workup : The aqueous sodium thiosulfate wash is critical for quenching any unreacted ICl and removing elemental iodine, which simplifies purification.

Detailed Experimental Protocol

Reaction: 2,6-Difluoroanisole → this compound

-

Setup : To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,6-difluoroanisole (1.0 eq).

-

Dissolution : Add anhydrous dichloromethane (DCM, approx. 5 mL per mmol of substrate). Stir the mixture under a nitrogen atmosphere until the substrate is fully dissolved.

-

Cooling : Cool the solution to 0 °C using an ice-water bath.

-

Reagent Addition : Slowly add a solution of iodine monochloride (1.0 M in DCM, 1.05 eq) dropwise over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Quenching : Upon completion, cool the mixture back to 0 °C and slowly quench by adding 10% aqueous sodium thiosulfate solution until the dark color dissipates.

-

Extraction : Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile building block for constructing more complex molecules, particularly in the field of medicinal chemistry. The iodine atom serves as a highly reactive site for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.[6][7]

Strategic Value of the Substituents:

-

Iodine Atom : The C-I bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8] This allows for the selective and efficient formation of new carbon-carbon or carbon-heteroatom bonds at the 4-position.

-

Fluorine Atoms : The two fluorine atoms at the 2- and 6-positions provide several benefits. They can block metabolic attack at those positions, improving the pharmacokinetic profile of a drug candidate. Furthermore, fluorine can act as a bioisostere for hydrogen, potentially forming favorable interactions (such as hydrogen bonds or dipole interactions) with target proteins, thereby enhancing binding affinity.[9]

Representative Application: Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura coupling to form biaryl structures, a common motif in many kinase inhibitors and other pharmaceuticals.[4]

Protocol Causality:

-

Catalyst System : A combination of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) is standard for Suzuki couplings. The base is essential for the transmetalation step of the catalytic cycle.

-

Solvent System : A mixture of an organic solvent (like Dioxane or Toluene) and water is typically used. The water is necessary to dissolve the inorganic base and facilitate the reaction.

-

Inert Atmosphere : The reaction is run under an inert atmosphere (Nitrogen or Argon) because the Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it.

Detailed Protocol for a Representative Suzuki Coupling

Reaction: this compound + Arylboronic Acid → 4-Aryl-2,6-difluoroanisole

-

Setup : To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Degassing : Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times.

-

Solvent Addition : Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heating : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

-

Workup : Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

-

Purification : Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting residue by column chromatography to yield the desired biaryl product.

Caption: Role of this compound in synthesis.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Classification : While a specific, comprehensive toxicological profile is not available, compounds of this class are typically treated as irritants. Assume it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE) : Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage : Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

-

Disposal : Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a high-value synthetic intermediate whose strategic placement of fluorine, iodine, and methoxy substituents provides a powerful platform for molecular construction. Its primary utility in palladium-catalyzed cross-coupling reactions allows for the efficient synthesis of complex biaryl and heteroaryl structures that are prevalent in modern pharmaceuticals. This guide provides the foundational knowledge for its synthesis and application, empowering researchers to leverage its unique chemical properties in their discovery and development programs.

References

- Google Patents. CN108373404B - Synthesis method of 4-iodoanisole.

- Fura, J. et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. ACS Omega.

-

Barbon, S. M. M. et al. (2014). Palladium and copper-catalyzed highly selective mono-coupling between 2,6-diiodoanisoles and terminal alkynes. Journal of the Brazilian Chemical Society. [Link]

- Mendes, A. et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.

- Beilstein, J. et al. (2019). Hypervalent iodine-catalyzed amide and alkene coupling enabled by lithium salt activation. Beilstein Journal of Organic Chemistry.

-

PrepChem. Preparation of 4-iodoanisole. [Link]

- Google Patents.

- Gati, W. et al. (2013). Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners. Molecules.

-

ANEC. Alkali Metals: Physical & Chemical Properties. [Link]

-

Dalmás, M. et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química. [Link]

Sources

- 1. This compound | 886762-68-1 [sigmaaldrich.com]

- 2. 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene|C7H5ClFIO [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 5. CN108373404B - Synthesis method of 4-iodoanisole - Google Patents [patents.google.com]

- 6. scielo.br [scielo.br]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of 4-iodo-3,5-difluoroanisole from 3,5-difluoroaniline

Abstract: This technical guide provides an in-depth, three-step methodology for the synthesis of 4-iodo-3,5-difluoroanisole, a valuable fluorinated intermediate in pharmaceutical and materials science research. Commencing with the readily available starting material, 3,5-difluoroaniline, the synthesis proceeds through a high-yield electrophilic iodination, followed by a robust diazotization-hydrolysis sequence, and culminates in a standard Williamson ether synthesis. This document offers field-proven insights, detailed experimental protocols, and mechanistic rationale to ensure reproducibility and success for researchers, scientists, and drug development professionals.

A Note on Regiochemistry: Targeting 4-iodo-3,5-difluoroanisole

The specified starting material, 3,5-difluoroaniline, possesses a substitution pattern that logically and efficiently directs the synthesis towards 4-iodo-3,5-difluoroanisole . The alternative isomer, 2,6-difluoro-4-iodoanisole, would require a complex and inefficient synthetic route involving skeletal rearrangement or starting from a different precursor. Therefore, to maintain scientific integrity and provide a practical, high-yield process, this guide details the synthesis of the chemically sound target, 4-iodo-3,5-difluoroanisole.

Overall Synthetic Pathway

The transformation from 3,5-difluoroaniline to 4-iodo-3,5-difluoroanisole is achieved in three distinct stages, each employing well-established and reliable chemical reactions. The workflow is designed for efficiency and scalability in a laboratory setting.

Caption: High-level overview of the three-step synthesis.

Part 1: Electrophilic Iodination of 3,5-Difluoroaniline

The initial step involves the regioselective installation of an iodine atom onto the aniline ring. This transformation leverages the powerful activating and directing effects of the amino group.

Expertise & Rationale

The amino (-NH₂) group is a potent activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. In the case of 3,5-difluoroaniline, both ortho positions (C2, C6) and the para position (C4) are activated. However, the para position is sterically unhindered, making it the overwhelmingly favored site for substitution. This high degree of regioselectivity allows for the synthesis of 3,5-difluoro-4-iodoaniline in excellent yield, often approaching quantitative levels under mild conditions[1]. The use of N-iodosuccinimide (NIS) is a common and effective method for such iodinations[2].

Experimental Protocol: Synthesis of 3,5-Difluoro-4-iodoaniline (Intermediate 1)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3,5-difluoroaniline (1.0 eq) and a suitable solvent such as acetonitrile or dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (NIS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography on silica gel if necessary.

Data Summary: Intermediate 1

| Parameter | Value | Reference |

| IUPAC Name | 3,5-Difluoro-4-iodoaniline | [3] |

| CAS Number | 1542-34-3 | [3][4] |

| Molecular Formula | C₆H₄F₂IN | [3] |

| Molecular Weight | 255.00 g/mol | [3] |

| Typical Yield | >95% | [1] |

| Appearance | Off-white to light brown solid |

Part 2: Diazotization and Hydrolysis to 3,5-Difluoro-4-iodophenol

This step converts the amino functionality into a hydroxyl group via a diazonium salt intermediate. This is a cornerstone transformation in aromatic chemistry, providing access to phenols from anilines.

Expertise & Rationale

The diazotization of primary aromatic amines involves their reaction with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄)[5][6]. The resulting diazonium salt (-N₂⁺) is a superb leaving group. By carefully heating the aqueous solution of the diazonium salt, the diazonium group is replaced by a hydroxyl group from water, liberating nitrogen gas and forming the desired phenol[7]. Strict temperature control during the formation of the diazonium salt (typically 0-5 °C) is critical to prevent its premature decomposition and the formation of unwanted byproducts.

Caption: Key stages of the diazotization-hydrolysis reaction.

Experimental Protocol: Synthesis of 3,5-Difluoro-4-iodophenol (Intermediate 2)

-

Setup: In a flask, prepare a solution of concentrated sulfuric acid (2.5 eq) in water. Cool this solution to 0 °C in an ice-salt bath.

-

Aniline Addition: Slowly add 3,5-difluoro-4-iodoaniline (1.0 eq) to the cold acid solution with vigorous stirring to form a fine suspension of the aniline sulfate salt.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between 0 and 5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper.

-

Hydrolysis: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Then, slowly and carefully heat the reaction mixture to 75-85 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases.

-

Isolation: Cool the reaction mixture to room temperature. The phenolic product may precipitate or can be isolated by extraction with a suitable organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude phenol can be purified by distillation under reduced pressure or by column chromatography.

Data Summary: Intermediate 2

| Parameter | Value | Reference |

| IUPAC Name | 3,5-Difluoro-4-iodophenol | |

| CAS Number | 1805646-77-5 | |

| Molecular Formula | C₆H₃F₂IO | |

| Molecular Weight | 256.00 g/mol | |

| Typical Yield | 60-75% | |

| Appearance | Solid | [8] |

Part 3: O-Methylation to 4-iodo-3,5-difluoroanisole

The final step is the conversion of the phenolic hydroxyl group to a methoxy group, completing the synthesis of the target anisole.

Expertise & Rationale

The Williamson ether synthesis is a classic and highly reliable method for preparing ethers. The reaction proceeds via an Sₙ2 mechanism where a phenoxide, formed by deprotonating the phenol with a mild base, acts as a nucleophile and attacks an alkyl halide[9]. In this protocol, the moderately acidic 3,5-difluoro-4-iodophenol is readily deprotonated by a base such as potassium carbonate (K₂CO₃). The resulting phenoxide then displaces the iodide from methyl iodide (CH₃I) to form the desired anisole product. Acetone or DMF are common solvents for this transformation.

Experimental Protocol: Synthesis of 4-iodo-3,5-difluoroanisole (Final Product)

-

Setup: Combine 3,5-difluoro-4-iodophenol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and acetone in a round-bottom flask equipped with a reflux condenser.

-

Reagent Addition: Add methyl iodide (1.5 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting phenol.

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent in vacuo. The final product, 4-iodo-3,5-difluoroanisole, can be purified by column chromatography or distillation if required.

Data Summary: Final Product

| Parameter | Value |

| IUPAC Name | 1,5-Difluoro-2-iodo-4-methoxybenzene |

| Common Name | 4-iodo-3,5-difluoroanisole |

| Molecular Formula | C₇H₅F₂IO |

| Molecular Weight | 270.01 g/mol |

| Typical Yield | 85-95% |

| Appearance | Solid or low-melting solid |

References

-

Kaszynski, P., & Jackson, J. E. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 120(2), 131-138. [Link]

-

Neilson, A. H., Allard, A. S., Hynning, P. A., & Remberger, M. (1990). Methylation of halogenated phenols and thiophenols by cell extracts of gram-positive and gram-negative bacteria. Applied and Environmental Microbiology, 56(3), 674–679. [Link]

-

PubChem. (n.d.). 3,5-Difluoro-4-iodoaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Described procedures for iodination of anilines. Retrieved from [Link]

-

ACS Publications. (2007). An efficient and selective method for the preparation of iodophenols. The Journal of Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-IODOPHENOL. Retrieved from [Link]

-

Banerjee, A. K., et al. (2018). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ. [Link]

- Google Patents. (2015). Processes for the diazotization of 2,5-dichloroanilines.

-

ElectronicsAndBooks. (n.d.). Kinetics of the Diazotization of Anilines. Retrieved from [Link]

Sources

- 1. vanderbilt.edu [vanderbilt.edu]

- 2. researchgate.net [researchgate.net]

- 3. 3,5-Difluoro-4-iodoaniline | C6H4F2IN | CID 12982461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. acubiochem.com [acubiochem.com]

- 9. juniperpublishers.com [juniperpublishers.com]

"2,6-Difluoro-4-iodoanisole" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Difluoro-4-iodoanisole

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated aromatic compound of significant interest in synthetic chemistry. Its unique substitution pattern, featuring electron-withdrawing fluorine and iodine atoms ortho and para to an electron-donating methoxy group, makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The precise characterization of such intermediates is paramount to ensure the identity, purity, and success of subsequent synthetic steps.

This technical guide provides a comprehensive analysis of the spectroscopic signature of this compound. By leveraging foundational spectroscopic principles and comparative data from analogous structures, this document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are designed to serve as a robust resource for researchers, enabling confident structural verification and quality control.

Molecular Structure and Spectroscopic Implications

The structure of this compound is defined by a plane of symmetry that bisects the methoxy group and the C4-I bond. This symmetry is a critical determinant of its spectroscopic output, rendering the two fluorine atoms (F2, F6) and the two aromatic protons (H3, H5) chemically and magnetically equivalent. This equivalence simplifies the resulting spectra, particularly in NMR, leading to fewer signals than would be expected for an asymmetric analogue.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of this compound, providing unambiguous information about its proton, carbon, and fluorine environments.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by its simplicity, arising from the molecule's symmetry.

-

Theoretical Analysis: Two distinct proton environments are present: the methoxy group protons (-OCH₃) and the two equivalent aromatic protons (H3 and H5). The aromatic protons are expected to couple with the adjacent fluorine atoms (F2 and F6), leading to signal splitting.

-

Data Interpretation:

-

Aromatic Protons (H3, H5): These two equivalent protons appear as a single signal. The signal is split by the two adjacent, equivalent fluorine atoms. According to the n+1 rule for coupling to equivalent spins, this signal should appear as a triplet (n=2, 2+1=3). The coupling constant for this interaction, ³JHF (a three-bond coupling), is typically in the range of 8-10 Hz for meta H-F coupling. The chemical shift is downfield due to the deshielding effects of the adjacent iodine and fluorine atoms.

-

Methoxy Protons (-OCH₃): The three protons of the methyl group are equivalent and do not have any adjacent protons or fluorines to couple with. Therefore, they appear as a sharp singlet. Its chemical shift is in the typical range for an aryl methyl ether.

-

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| 1 | ~ 7.35 | Triplet (t) | ³JHF ≈ 8.5 Hz | 2H | Ar-H |

| 2 | ~ 3.90 | Singlet (s) | - | 3H | -OCH ₃ |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and reveals C-F coupling, which is invaluable for assignment.

-

Theoretical Analysis: Due to symmetry, five distinct carbon signals are expected: four for the aromatic ring and one for the methoxy carbon. The carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), while other carbons in proximity will show smaller two-, three-, or four-bond couplings.

-

Data Interpretation:

-

C2/C6 (C-F): This signal will be significantly downfield due to the direct attachment of the highly electronegative fluorine atom. It will appear as a doublet with a very large coupling constant (¹JCF > 200 Hz).

-

C1 (C-OCH₃): This carbon is also shifted downfield. It will appear as a triplet due to two-bond coupling (²JCF) to the two equivalent fluorine atoms.

-

C3/C5 (C-H): This signal will appear as a triplet due to two-bond coupling (²JCF) to the fluorine atoms, though the coupling constant will be smaller than ¹JCF.

-

C4 (C-I): The carbon bearing the iodine atom experiences the "heavy atom effect," which typically shifts the signal significantly upfield compared to what would be expected based on electronegativity alone. This signal will appear as a triplet due to three-bond coupling (³JCF) to the fluorine atoms.

-

-OCH₃: The methoxy carbon appears as a singlet in the typical aliphatic region.

-

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| 1 | ~ 160 | Doublet (d) | ¹JCF ≈ 250 Hz | C 2, C 6 |

| 2 | ~ 155 | Triplet (t) | ²JCF ≈ 15 Hz | C 1 |

| 3 | ~ 125 | Triplet (t) | ³JCF ≈ 10 Hz | C 3, C 5 |

| 4 | ~ 85 | Triplet (t) | ⁴JCF ≈ 3 Hz | C 4 |

| 5 | ~ 56 | Singlet (s) | - | -OC H₃ |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.[1][2]

-

Theoretical Analysis: The two fluorine atoms are chemically equivalent and should give rise to a single signal in the ¹⁹F NMR spectrum. This signal will be split by the two adjacent, equivalent aromatic protons (H3 and H5).

-

Data Interpretation: The fluorine signal is expected to appear as a triplet (split by two equivalent protons). The chemical shift will be in the typical range for aryl fluorides, often referenced against a standard like CFCl₃.[3]

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (in CDCl₃)

| Signal | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

| 1 | ~ -115 | Triplet (t) | ³JFH ≈ 8.5 Hz | Ar-F |

Experimental Protocol: NMR Data Acquisition

This protocol outlines the standard procedure for obtaining high-resolution NMR spectra.[4]

-

Sample Preparation:

-

Accurately weigh 15-25 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. For quantitative analysis, an internal standard can be added.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer or higher):

-

Insert the sample into the spectrometer probe and allow it to equilibrate to the probe temperature (~298 K).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment with a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 3-4 seconds. Co-add 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). Use a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds. Co-add 512 or more scans due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment. Reference the spectrum appropriately, either directly or indirectly, to a known fluorine standard.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift axis. For ¹H and ¹³C, reference the residual solvent peak or internal TMS (0.00 ppm).

-

Integrate the signals in the ¹H spectrum and analyze the multiplicities and coupling constants for all spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.[5][6]

-

Theoretical Analysis & Interpretation:

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring stretching vibrations typically produce two to three sharp bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: The aryl-alkyl ether C-O stretch is characteristic and strong, appearing in the 1300-1200 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric) regions.

-

C-F Stretching: The C-F bond gives rise to a very strong and prominent absorption band in the 1250-1050 cm⁻¹ region. This band may overlap with the C-O stretching bands.

-

C-I Stretching: The C-I stretching vibration occurs at low wavenumbers, typically in the 600-500 cm⁻¹ range, which is deep in the fingerprint region and can be difficult to assign definitively.

-

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are informative about the substitution pattern. For a 1,2,3,5-tetrasubstituted ring, a strong band is expected in the 900-850 cm⁻¹ region.

-

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 3100-3050 | Medium-Weak | Aromatic C-H Stretch |

| 2980-2850 | Medium-Weak | Aliphatic C-H Stretch (-OCH₃) |

| 1600-1450 | Medium-Strong | Aromatic C=C Ring Stretch |

| 1280-1200 | Strong | Asymmetric Ar-O-C Stretch |

| 1250-1100 | Very Strong | C-F Stretch |

| 1050-1020 | Strong | Symmetric Ar-O-C Stretch |

| 900-850 | Strong | Aromatic C-H o.o.p. Bend |

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

-

Data Collection: Lower the ATR press to ensure firm contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 32 scans over a range of 4000-400 cm⁻¹.

-

Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing compounds like haloanisoles.[8][9]

-

Molecular Ion (M⁺): The molecular formula is C₇H₅F₂IO, with a monoisotopic mass of 269.93 g/mol . The electron ionization (EI) mass spectrum should show a distinct molecular ion peak at m/z 270.

-

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic halogen isotopic patterns from chlorine or bromine will be observed.

-

Fragmentation Analysis: The fragmentation of anisole derivatives is well-understood. The primary fragmentation pathways for this compound are expected to be initiated by the loss of a methyl radical from the methoxy group, followed by the loss of carbon monoxide.

Key Fragmentation Pathways:

-

Loss of a methyl radical (·CH₃): A very common pathway for anisoles, leading to a stable phenoxy-type cation. [M]⁺˙ → [M - 15]⁺ m/z 270 → m/z 255

-

Loss of CO from [M-15]⁺: The resulting ion can lose carbon monoxide to form a five-membered ring cation. [M - 15]⁺ → [M - 15 - 28]⁺ m/z 255 → m/z 227

-

Loss of an iodine atom (·I): Cleavage of the C-I bond can occur, although cleavage of the methoxy group is often more favorable. [M]⁺˙ → [M - 127]⁺ m/z 270 → m/z 143

Caption: Proposed EI mass spectrometry fragmentation pathway for this compound.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Relative Intensity | Ion Formula |

|---|---|---|

| 270 | High | [C₇H₅F₂IO]⁺˙ (M⁺˙) |

| 255 | Very High (Base Peak) | [C₆H₂F₂IO]⁺ |

| 227 | Medium | [C₅H₂F₂I]⁺ |

| 143 | Low-Medium | [C₇H₅F₂O]⁺ |

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

GC Method:

-

Injector: 250 °C, split mode (e.g., 50:1).

-

Column: A standard nonpolar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Method:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

References

-

Majcher, M. J., & Górecki, T. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine. Journal of Chromatography A, 1313, 185-193. [Link]

-

Pollnitz, A., & Slonecker, S. (2023). Uncorking Haloanisoles in Wine. MDPI. [Link]

-

Soleas, G. J., & Goldberg, D. M. (2012). Analysis of Haloanisoles in Corks and Wines. ACS Publications. [Link]

-

Whitfield, F. B. (2014). Analysis of Haloanisoles in Corks and Wines. ResearchGate. [Link]

-

ETS Laboratories. Screening for TCA and other Haloanisoles. ETS Labs. [Link]

-

Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi-chromic 19F Magnetic Resonance Spectr. The Royal Society of Chemistry. [Link]

-

National Institutes of Health. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. [Link]

-

University of Wisconsin-Madison. 19F NMR Reference Standards. University of Wisconsin-Madison Chemistry Department. [Link]

-

PubChem. 2,6-Difluoro-4-iodoaniline. National Center for Biotechnology Information. [Link]

-

Professor Serv-detect. 19Flourine NMR. nmr-analysis.com. [Link]

-

Compound 4 1H NMR. Source Not Specified. [Link]

-

PubChem. 4-Iodoanisole. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting Information Divergent Synthesis of Difluoromethylated Indole-3-carbinols and Bisindolylmethanes. The Royal Society of Chemistry. [Link]

-

ResearchGate. (2012). Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. ResearchGate. [Link]

-

Doc Brown's Chemistry. database INFRARED SPECTROSCOPY. docbrown.info. [Link]

-

Hesse, M., Meier, H., & Zeeh, B. (2008). 4. 13C NMR Spectroscopy. Thieme. [Link]

-

PubChem. 4-Fluoroanisole. National Center for Biotechnology Information. [Link]

-

Wang, M., et al. (2013). Synthesis of 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide as a new potential PET agent for imaging of B-Raf(V600E) in cancers. Bioorganic & Medicinal Chemistry Letters, 23(4), 1017-1021. [Link]

-

Royal Society of Chemistry. Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. The Royal Society of Chemistry. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

ResearchGate. (2017). 13C-NMR data for compounds 1-4 (100 MHz in CD 3 OD). ResearchGate. [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

Sources

- 1. 19Flourine NMR [chem.ch.huji.ac.il]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. colorado.edu [colorado.edu]

- 4. benchchem.com [benchchem.com]

- 5. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. govinfo.gov [govinfo.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Safe Handling and Application of 2,6-Difluoro-4-iodoanisole

Section 1: Compound Identification and Physicochemical Profile

2,6-Difluoro-4-iodoanisole is a halogenated aromatic compound. Its structure, featuring an electron-rich anisole core modified with two electron-withdrawing fluorine atoms and a reactive iodine atom, makes it a valuable building block in medicinal chemistry and materials science. The iodine atom, in particular, serves as a versatile handle for cross-coupling reactions. However, these same features dictate its potential hazards and handling requirements.

The physicochemical properties of a compound are the foundation of its safety profile. For instance, a low melting point and combustible nature necessitate specific storage and fire-fighting protocols. While complete experimental data for the target compound is scarce, the properties of its analogs provide a reliable basis for risk assessment.

| Property | Data / Anticipated Value | Source Analog | Citation |

| Molecular Formula | C₇H₅F₂IO | Target Compound | N/A |

| Molecular Weight | 270.01 g/mol | Target Compound | N/A |

| Appearance | Anticipated: White to yellow/brown powder or solid | 4-Iodoanisole | [1][2][3] |

| Melting Point | Analog Range: 46 - 51 °C | 4-Iodoanisole | [1][2] |

| Boiling Point | Analog Value: ~237 °C | 4-Iodoanisole | [2][3][4] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) | 4-Iodoanisole | [2][4] |

| Stability | Stable under standard conditions. Light sensitive. | 4-Iodoanisole | [1][2][5] |

Section 2: Hazard Identification and Toxicological Assessment

Based on the classification of its close analog, 2,6-difluoro-3-iodoanisole, this compound should be treated as hazardous.[6] The primary risks are associated with irritation and acute toxicity upon ingestion. Halogenated aromatic compounds can cause irritation due to their ability to interact with biological membranes and proteins. During thermal decomposition, they can release highly toxic and corrosive fumes, such as hydrogen iodide and hydrogen fluoride.

Anticipated GHS Hazard Classification

| Hazard Class | GHS Category | Hazard Statement | Basis of Extrapolation |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | 2,6-Difluoro-3-iodoanisole[6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | 2,6-Difluoro-3-iodoanisole, 4-Iodoanisole[6][7][8] |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | 2,6-Difluoro-3-iodoanisole, 4-Iodoanisole[6][7][8] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | 2,6-Difluoro-3-iodoanisole, 4-Iodoanisole[6][7][8] |

The toxicological properties have not been thoroughly investigated for the target molecule.[9] Therefore, it is imperative to handle it as a substance of unknown toxicity and to minimize all routes of exposure.

Section 3: Risk Mitigation and Personal Protective Equipment (PPE)

A multi-layered approach to risk mitigation is essential. The hierarchy of controls provides a systematic framework for ensuring laboratory safety, prioritizing the most effective measures.

Caption: Experimental Workflow for Safe Handling of Solid Reagents.

Step-by-Step Protocol:

-

Preparation:

-

Verify that the chemical fume hood has been certified within the last year.

-

Gather all necessary equipment: spatulas, weigh paper/boat, appropriately sized vial with a cap, and the chosen solvent.

-

Ensure a chemical waste container is accessible within the hood.

-

-

Personal Protective Equipment (PPE):

-

Don all required PPE as outlined in Section 3 before approaching the work area.

-

-

Handling and Weighing:

-

Perform all manipulations of the solid compound inside the fume hood to contain any dust. [9] * Use an anti-static weigh boat if available to minimize dispersal of the fine powder.

-

Carefully transfer the desired amount of this compound from its storage container to the weigh boat. Avoid creating dust clouds. [9][10] * Close the primary storage container tightly immediately after use.

-

-

Dissolution:

-

Carefully add the solvent to the vial containing the weighed solid.

-

Cap the vial securely and mix by gentle swirling or vortexing until the solid is fully dissolved.

-

-

Cleanup and Waste Disposal:

-

Wipe down the spatula and any contaminated surfaces with a solvent-dampened towel.

-

Dispose of the weigh boat, contaminated towels, and used gloves in a dedicated solid hazardous waste container. [9]Do not mix with other waste streams. [9]6. Storage:

-

Store the stock solution and the primary container in a cool, dry, and well-ventilated area away from direct light and incompatible materials like strong oxidizing agents. [2][5][10][11]

-

Section 5: Emergency Protocols

Immediate and correct action during an emergency can significantly mitigate harm.

First Aid Measures

| Exposure Route | First Aid Procedure | Citation(s) |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [1][10][12][13] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [1][10][14][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [1][9][10] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][9][10][15] |

Spill Response: For a minor spill, ensure proper PPE is worn. Gently cover the spill with an inert absorbent material like sand or vermiculite. Sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for hazardous waste disposal. [5][10][16]Clean the affected area thoroughly. [9] Firefighting: The compound is combustible. [9]In case of fire, use a water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. [1][5][11][12]Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA). [10][12]During a fire, irritating and highly toxic gases may be generated by thermal decomposition. [5][10]

Section 6: Disposal and Environmental Considerations

Chemical waste must be managed responsibly to prevent environmental contamination.

-

Disposal: All waste material containing this compound must be disposed of as hazardous waste. [9]It should be left in its original or a properly labeled container and not mixed with other waste. [9]Disposal must be handled by a licensed waste disposal company in accordance with all local, state, and federal regulations. [9][15]* Environmental Hazards: Some analogs are noted as being harmful or toxic to aquatic life. [9]Therefore, spills and releases into drains, sewers, or waterways must be strictly avoided. [9][16]

References

- SAFETY D

- SAFETY D

- 2,6-Difluoro-4-iodoaniline.

- SAFETY D

- Safety D

- First Aid Procedures for Chemical Hazards. NIOSH - CDC.

- SAFETY D

- Material Safety Data Sheet - 4-Iodoanisole, 98%. Cole-Parmer.

- SAFETY D

- Safety Data Sheet - 2,6-Difluoro-3-iodoanisole. (2024). Fluorochem Ltd.

- 2,6-DIFLUORO-4-IODOANILINE Chemical Properties. ChemicalBook.

- Material Safety Data Sheet - 2-Iodoanisole, 97%. Cole-Parmer.

- 4-Iodoanisole - Safety D

- 4-iodoanisole - Safety D

- 4-Iodoanisole - Safety D

- A MATERIAL SAFETY DATA SHEET 4-Iodoanisole.

- Personal Protective Equipment. (2025). US EPA.

- 4-Iodoanisole.

- Chemical Properties of p-Iodoanisole (CAS 696-62-8). Cheméo.

- 4-Iodoanisole: Comprehensive Overview and Applic

- 4-Iodoanisole CAS 696-62-8. Home Sunshine Pharma.

- 4-Iodoanisole. Chem-Impex.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. 4-Iodoanisole CAS 696-62-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. fishersci.com [fishersci.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. sodiumiodide.net [sodiumiodide.net]

- 8. 4-Iodoanisole | C7H7IO | CID 69676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. media.hiscoinc.com [media.hiscoinc.com]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Solubility and Stability of 2,6-Difluoro-4-iodoanisole

Abstract

2,6-Difluoro-4-iodoanisole (CAS No. 886762-68-1) is a halogenated aromatic ether of increasing importance as a building block in medicinal chemistry and materials science. Its utility in complex synthetic routes, particularly in cross-coupling reactions, necessitates a thorough understanding of its physicochemical properties. This guide provides an in-depth analysis of the solubility and stability of this compound, offering a critical resource for researchers, process chemists, and formulation scientists. We present a comprehensive solubility profile in various organic and aqueous systems, alongside a detailed evaluation of its stability under thermal, photolytic, and pH-driven stress conditions. This document outlines field-proven experimental protocols for determining these parameters, explains the causality behind methodological choices, and discusses potential degradation pathways, enabling professionals to optimize its storage, handling, and reaction conditions.

Introduction and Physicochemical Profile

This compound is a substituted anisole featuring a unique combination of functional groups: an electron-donating methoxy group, two electron-withdrawing fluorine atoms ortho to the ether, and a C-I bond at the para position, which is a key reactive site for metal-catalyzed cross-coupling reactions. This substitution pattern imparts specific electronic and steric properties that make it a valuable synthon. However, these same features govern its solubility and stability, which are critical parameters for successful process development, formulation, and long-term storage.

A precise understanding of these properties is essential to prevent batch failures, ensure reaction reproducibility, and define appropriate shelf-life and storage conditions. This guide serves as a foundational document for any scientist working with this compound.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 886762-68-1 | [1] |

| Molecular Formula | C₇H₅F₂IO | [1] |

| Molecular Weight | 270.02 g/mol | [1] |

| Physical Form | Solid | [1] |

| InChI Key | VPBVKAYYQNPEGB-UHFFFAOYSA-N | [1] |

| Recommended Storage | Ambient Temperature, Protect from Light | [1][2][3] |

Solubility Profile

The solubility of an intermediate is paramount for its application in solution-phase synthesis. The molecular structure of this compound—a rigid, halogenated aromatic ring—suggests low aqueous solubility and high solubility in organic solvents. The two fluorine atoms and the iodine atom contribute significantly to its lipophilicity. While direct quantitative data is not widely published, a qualitative assessment can be derived from its structural analogues and general principles of organic chemistry.[2][4][5]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble in Water; Sparingly Soluble in Alcohols | The molecule lacks significant hydrogen bonding capacity and is highly lipophilic, making it immiscible with water.[2][3][4] Alcohols may offer some solubility due to their amphiphilic nature. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Soluble | These solvents can effectively solvate the molecule through dipole-dipole interactions without the energetic penalty of disrupting a hydrogen-bonding network. |

| Nonpolar / Weakly Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Toluene, Hexanes | Soluble to Very Soluble | "Like dissolves like." The nonpolar character of the substituted benzene ring allows for strong van der Waals interactions with these solvents.[2][4] |

| Aqueous Acid/Base | 5% HCl, 5% NaOH | Insoluble | The molecule lacks acidic or basic functional groups that can be protonated or deprotonated to form a soluble salt.[6] |

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic solubility assessment is required. The following protocol provides a reliable method for determining both qualitative and semi-quantitative solubility.

Expertise & Causality: This protocol employs a tiered approach, starting with a rapid qualitative screen before moving to a more rigorous quantitative analysis using High-Performance Liquid Chromatography (HPLC).[7] This conserves material and time. The solvent selection is designed to span the full polarity spectrum, providing a comprehensive profile relevant to various synthetic and analytical applications.[8][9][10]

Diagram 1: Workflow for Solubility Assessment

Caption: A two-part workflow for determining compound solubility.

Step-by-Step Methodology:

-

Preparation: Prepare a series of 4 mL glass vials, one for each solvent to be tested (e.g., Water, Methanol, Acetonitrile, Dichloromethane, Toluene, Hexane).

-

Aliquot Compound: Accurately weigh approximately 5.0 mg of this compound into each vial.

-

Solvent Addition: Add 1.0 mL of the selected solvent to the corresponding vial.

-

Mixing: Cap the vials securely and vortex vigorously for 2 minutes at a controlled ambient temperature (e.g., 25 °C).[7]

-

Visual Assessment: Observe each vial against a dark background. If the solution is completely clear with no visible particles, the compound is considered "soluble" (>5 mg/mL). If solid remains, it is "partially soluble" or "insoluble".

-

Quantitative Analysis (HPLC):

-

For solvents where the compound was soluble or partially soluble, prepare a saturated solution by adding excess solid (e.g., 20 mg) to 1.0 mL of the solvent.

-

Agitate the mixture at a constant temperature for 24 hours to ensure equilibrium is reached.

-

Carefully withdraw a sample of the supernatant using a syringe and pass it through a 0.45 µm PTFE filter to remove undissolved solids.

-

Accurately dilute the filtered solution with a suitable mobile phase (e.g., 100-fold dilution with Acetonitrile/Water).

-

Analyze the diluted sample using a validated HPLC method with a UV detector. Quantify the concentration against a standard calibration curve.

-

Stability Profile

The stability of this compound is influenced by its functional groups. Aryl iodides are known to be susceptible to light-induced degradation, which can cause cleavage of the C-I bond to form radical species.[2][3][11] The ether linkage is generally stable but can be susceptible to cleavage under strong acidic conditions. The fluorinated aromatic ring is typically robust.

Trustworthiness: A comprehensive stability study must be a self-validating system. This is achieved by employing a stability-indicating analytical method, typically HPLC, which can separate the parent compound from any potential degradants.[12] The protocol below is based on guidelines from the International Council for Harmonisation (ICH) for pharmaceutical substances.[13][14]

Table 3: Recommended Conditions for Stability Testing

| Study Type | Storage Condition | Minimum Duration | Testing Frequency | Purpose |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months | To establish the re-test period or shelf life under recommended storage conditions.[13][15] |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months | Used if a "significant change" occurs during accelerated testing.[12][15] |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months | To accelerate chemical degradation and physical changes to predict long-term stability.[12][16] |

| Photostability | ICH-compliant photo-chamber | N/A | Pre- and Post-exposure | To evaluate the effect of light exposure. |

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for interpreting stability data and identifying impurities. For this compound, the primary risks are de-iodination and ether cleavage.

Diagram 2: Potential Degradation Pathways

Caption: Plausible degradation routes for this compound.

Experimental Protocol for Accelerated Stability Study

Expertise & Causality: An accelerated study at 40°C / 75% RH is a standard industry practice to quickly identify potential stability liabilities.[14] The inclusion of a photostability test is critical for aryl iodides.[3] A forced degradation study is performed initially to generate likely degradants and prove the analytical method is "stability-indicating."

Diagram 3: Workflow for an Accelerated Stability Study

Caption: Standard operational flow for conducting a stability study.

Step-by-Step Methodology:

-

Method Validation: First, perform a forced degradation study. Expose solutions of the compound to harsh conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and intense UV/Vis light). Analyze the stressed samples to ensure the primary analytical method (e.g., HPLC-UV) can separate the parent peak from all generated degradation products.

-

Sample Preparation: Weigh 50-100 mg of this compound into multiple amber glass vials with inert caps. The amber glass provides protection from ambient light.

-

Initial Analysis (T=0): Retain several vials for initial analysis. Dissolve the contents of one vial in a suitable solvent (e.g., Acetonitrile) to a known concentration, and analyze via the validated HPLC method to determine the initial assay and impurity profile.

-

Incubation: Place the remaining vials in a calibrated stability chamber set to 40°C ± 2°C and 75% RH ± 5% RH.[12]

-

Time Point Analysis: At each scheduled time point (e.g., 3 months, 6 months), remove a vial from the chamber.[16]

-

Sample Analysis: Allow the vial to equilibrate to room temperature before opening. Prepare and analyze the sample using the same procedure as the T=0 analysis.

-

Data Evaluation: Compare the results at each time point to the initial data. A "significant change" is typically defined as a >5% drop in assay from the initial value, or any specified degradant exceeding its identification threshold.[15]

Summary and Handling Recommendations

-

Solubility: this compound is a lipophilic compound with poor aqueous solubility but good solubility in common aprotic and weakly polar organic solvents such as DCM, THF, Ethyl Acetate, and DMSO.

-

Stability: The primary stability concern is photodecomposition due to the aryl iodide moiety. The compound should be considered light-sensitive.[2][3] It is expected to be thermally stable under typical laboratory conditions but may be susceptible to degradation under strongly acidic or basic conditions.

-

Storage and Handling:

-

Store in tightly sealed, amber-colored containers to protect from light and moisture.[4][17]

-

Store at ambient or refrigerated temperatures as specified by the supplier.[1]

-

When used in reactions, ensure the vessel is protected from direct, intense light, especially during prolonged reaction times or reflux.

-

Conduct compatibility studies before mixing with new excipients or reagents for extended periods.

-

By adhering to these guidelines and utilizing the provided protocols, researchers and developers can confidently handle, store, and utilize this compound, ensuring the integrity of their starting material and the success of their scientific endeavors.

References

- University of California, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products.

- BenchChem. (n.d.). An In-depth Technical Guide to the Degradation Pathways and Products of O-Anisidine Hydrochloride.

- Ministry of Health, Saudi Arabia. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- CHM1020L Online Manual. (n.d.). Procedure.

- Ijppr.Human. (2012). Stability Testing of Pharmaceutical Products.

- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.

- MDPI. (n.d.). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger.

- Pharma Beginners. (2020). Stability Study SOP as per ICH Guideline.

- Sigma-Aldrich. (n.d.). This compound.

- ChemBK. (2022). 4-Iodoanisole.

- ICCVAM. (2003). Test Method Protocol for Solubility Determination.

- Sisco Research Laboratories Pvt. Ltd. (n.d.). A MATERIAL SAFETY DATA SHEET 4-Iodoanisole.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET 4-Iodoanisole.

- LookChem. (n.d.). 4-Iodoanisole CAS 696-62-8.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Synthesis of 4-Iodoanisole (CAS 696-62-8).

- Cole-Parmer. (n.d.). Chemical Compatibility Database.

- Bal Seal Engineering. (n.d.). CHEMICAL COMPATIBILITY CHART Metallic Materials Used in Bal Seal Products.

- Infinium Pharmachem Limited. (n.d.). 4-Iodoanisole | CAS# 696-62-8.

- Thermo Fisher Scientific Inc. (2013). CHEMICAL COMPATIBILITY CHART.